molecular formula C19H24O10 B599613 Cnidioside B methyl ester CAS No. 158500-59-5

Cnidioside B methyl ester

Cat. No. B599613
CAS RN: 158500-59-5
M. Wt: 412.391
InChI Key: AARIHENRSOEJOC-DGQOTAAJSA-N
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Description

Cnidioside B methyl ester is a glucoside compound that can be isolated from the fruits of Zanthoxylum bungeanum and Ami mjus L . It exerts little immunomodulatory effect in RAW 264.7 cells .


Synthesis Analysis

The synthesis of an ester, such as this compound, can be accomplished in several ways. In a typical lab setting, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist .


Chemical Reactions Analysis

Esters, including this compound, can undergo several types of reactions. One such reaction is hydrolysis, which is the splitting of the ester with water. The hydrolysis of esters is catalyzed by either an acid or a base .


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 412.4 g/mol. Its chemical formula is C19H24O10 .

Scientific Research Applications

  • Chemical Properties and Analysis Methods : Studies on compounds structurally related to Cnidioside B methyl ester, such as sulfur-containing nucleosides and various fatty acid methyl esters, provide insights into their chemical properties and analysis methods. For example, Baczynskyj et al. (1968) discuss the structure of a sulfur-containing nucleoside isolated from yeast transfer RNA, highlighting the use of mass spectrometry and UV spectra in analysis (Baczynskyj, Biemann, & Hall, 1968).

  • Preparation Techniques : Morrison and Smith (1964) describe a method for preparing fatty acid methyl esters suitable for gas chromatographic analysis, which could be applicable to the study of this compound (Morrison & Smith, 1964).

  • Cetane Numbers of Fatty Acid Methyl Esters : Knothe (2014) provides a comprehensive evaluation of the cetane numbers of fatty acid methyl esters, important for understanding the combustion quality in diesel fuels. This research could be relevant to the energy applications of this compound (Knothe, 2014).

  • Biotransformation : Marumoto and Miyazawa (2010) discuss the biotransformation of certain compounds by fungi, leading to the production of different esters and ethers. This study might offer insights into the biotransformation possibilities for this compound (Marumoto & Miyazawa, 2010).

  • Antimicrobial Agents : Al-Omar and Amr (2010) synthesized pyridine-derived Schiff bases starting from carboxamide methyl esters, testing their antimicrobial activities. This research could indicate potential biomedical applications for this compound (Al-Omar & Amr, 2010).

  • Renewable Energy Sources : Utlu and Koçak (2008) explored the use of methyl ester obtained from waste frying oil in diesel engines. This study might be relevant to the potential use of this compound as a renewable energy source (Utlu & Koçak, 2008).

  • Enzymatic Acylation in Organic Media : Simeó, Sinisterra, and Alcántara (2009) discuss enzymatic acylation of nucleosides in organic media, which might provide insights into similar processes for this compound (Simeó, Sinisterra, & Alcántara, 2009).

Safety and Hazards

When handling Cnidioside B methyl ester, it’s recommended to wash thoroughly after handling, remove contaminated clothing and wash before reuse, avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, and keep away from sources of ignition .

properties

IUPAC Name

methyl 3-[7-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O10/c1-25-12(21)4-3-9-7-10-5-6-27-16(10)18(26-2)17(9)29-19-15(24)14(23)13(22)11(8-20)28-19/h5-7,11,13-15,19-20,22-24H,3-4,8H2,1-2H3/t11-,13-,14+,15-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARIHENRSOEJOC-DGQOTAAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1OC3C(C(C(C(O3)CO)O)O)O)CCC(=O)OC)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=CC(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CCC(=O)OC)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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